RF Plasma Deposition Rate: 11× Acceleration versus Phenylsilane at 450°C
In RF glow discharge polymerization under identical conditions (0.1 torr pressure, 450°C substrate temperature), (4-chlorophenyl)silane deposits polymer films at 0.044 μm/min, compared to 0.004 μm/min for phenylsilane and 0.019 μm/min for disilylbenzene [1]. This represents an 11-fold rate advantage over the unsubstituted phenylsilane and a 2.3-fold advantage over disilylbenzene. The deposited film from (4-chlorophenyl)silane achieved a thickness of 2.55 μm in 26 minutes, demonstrating practical throughput for industrial coating processes.
| Evidence Dimension | Plasma polymer film deposition rate (μm/min) |
|---|---|
| Target Compound Data | 0.044 μm/min |
| Comparator Or Baseline | Phenylsilane: 0.004 μm/min; Disilylbenzene: 0.019 μm/min |
| Quantified Difference | 11-fold vs phenylsilane; 2.3-fold vs disilylbenzene |
| Conditions | RF glow discharge, 0.1 torr, substrate temperature 450°C, silicon substrate |
Why This Matters
Deposition rate directly determines manufacturing throughput and cost per coated substrate; an 11× difference eliminates phenylsilane as a viable alternative for production-scale plasma coating.
- [1] Haller, I. Polymers from Aromatic Silanes and Process for Their Preparation. U.S. Patent US4397722A, August 9, 1983, Example 3, lines 154-158. View Source
